molecular formula C12H13BrN2 B13649582 2-Bromo-4-isopropylquinolin-6-amine

2-Bromo-4-isopropylquinolin-6-amine

Cat. No.: B13649582
M. Wt: 265.15 g/mol
InChI Key: XIDVKQIYDLCGHZ-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylquinolin-6-amine is a quinoline derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry, synthetic organic chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropylquinolin-6-amine typically involves the bromination of 4-isopropylquinolin-6-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylquinolin-6-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoquinoline: Another brominated quinoline derivative with similar chemical properties.

    4-Isopropylquinoline: Lacks the bromine atom but shares the isopropyl group and quinoline core.

    6-Aminoquinoline: Contains an amino group at the same position but lacks the bromine and isopropyl groups.

Uniqueness

2-Bromo-4-isopropylquinolin-6-amine is unique due to the combination of the bromine atom, isopropyl group, and amino group on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

2-bromo-4-propan-2-ylquinolin-6-amine

InChI

InChI=1S/C12H13BrN2/c1-7(2)9-6-12(13)15-11-4-3-8(14)5-10(9)11/h3-7H,14H2,1-2H3

InChI Key

XIDVKQIYDLCGHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=C1C=C(C=C2)N)Br

Origin of Product

United States

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